3-(Boc-amino)-4-(Cbz-amino)-1-butanol
Description
3-(Boc-amino)-4-(Cbz-amino)-1-butanol is a bifunctionalized amino alcohol featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the third carbon and a benzyloxycarbonyl (Cbz) group on the fourth carbon of a butanol backbone. This compound is primarily utilized in organic synthesis as a versatile building block for peptides, peptidomimetics, and other nitrogen-containing molecules. The dual protection strategy enables selective deprotection under distinct conditions (e.g., Boc via acidic hydrolysis, Cbz via catalytic hydrogenation), facilitating stepwise synthetic modifications .
Properties
Molecular Formula |
C17H26N2O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl N-[4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19-14(9-10-20)11-18-15(21)23-12-13-7-5-4-6-8-13/h4-8,14,20H,9-12H2,1-3H3,(H,18,21)(H,19,22) |
InChI Key |
TVCPDYJKPSTSAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl(4-hydroxybutane-1,2-diyl)carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product. The final product is then subjected to rigorous quality control measures to meet industry standards .
Types of Reactions:
Oxidation: Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions involving this compound may use reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace the leaving groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
Key Intermediate in Drug Development
3-(Boc-amino)-4-(Cbz-amino)-1-butanol serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy and safety profiles of drugs. For instance, it has been utilized in the synthesis of paclitaxel derivatives, which are vital in cancer therapy. The Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups facilitate selective reactions during multi-step syntheses, allowing for the construction of complex molecular architectures essential for drug activity .
Case Study: Paclitaxel Derivatives
In a study focusing on the synthesis of paclitaxel derivatives, 3-(Boc-amino)-4-(Cbz-amino)-1-butanol was employed to introduce key functional groups that improved the drug's interaction with biological targets. The strategic use of protecting groups allowed for enhanced selectivity during synthesis, leading to compounds with improved therapeutic profiles .
Peptide Chemistry
Role in Peptide Synthesis
This compound is extensively used in peptide synthesis, where it acts as a building block for constructing peptides with specific sequences and functionalities. The Boc and Cbz groups provide stability during the synthesis process while allowing for subsequent deprotection steps to yield free amines necessary for peptide bond formation .
Data Table: Peptide Synthesis Applications
| Application Area | Description | Example Compound |
|---|---|---|
| Peptide Synthesis | Used as an amino acid derivative | Boc-protected peptides |
| Bioconjugation | Facilitates attachment of biomolecules | Antibody-drug conjugates |
| Drug Delivery Systems | Enhances stability and solubility | Liposomal formulations |
Material Science
Modification of Polymers
In material science, 3-(Boc-amino)-4-(Cbz-amino)-1-butanol is utilized to modify polymers, enhancing their properties for various applications such as coatings and adhesives. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability, making it valuable in industrial applications .
Case Study: Polymer Coatings
Research has demonstrated that incorporating 3-(Boc-amino)-4-(Cbz-amino)-1-butanol into polymer coatings significantly improves their adhesion properties and resistance to environmental degradation. This enhancement is attributed to the increased cross-linking density achieved through the reactive functionalities present in the compound .
Analytical Chemistry
Improvement in Detection Methods
The compound also finds applications in analytical chemistry, where it aids in the detection and quantification of various substances within complex mixtures. Its unique chemical properties allow for improved sensitivity and selectivity in analytical assays, crucial for quality control processes across industries .
Cosmetic Formulations
Utilization in Skincare Products
Recent studies have explored the use of 3-(Boc-amino)-4-(Cbz-amino)-1-butanol in cosmetic formulations due to its potential skin benefits. The compound can enhance the stability and efficacy of active ingredients in topical products, making it a candidate for formulations aimed at improving skin hydration and barrier function .
Mechanism of Action
The mechanism of action of Benzyltert-butyl(4-hydroxybutane-1,2-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating their function. This interaction can result in various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique dual-protection architecture distinguishes it from related amino alcohols. Below is a detailed comparison with three structurally or functionally analogous compounds:
3-(Boc-amino)-2-butanol (CAS 752135-63-0)
- Structure: Boc-protected amino group at position 3 of 2-butanol.
- Key Differences: Lacks the Cbz-protected amino group at position 3. The hydroxyl group is on carbon 2 instead of carbon 1.
- Safety: Classified as non-hazardous under GHS, though handling requires standard precautions (e.g., eye/skin protection) .
3-Amino-4-methoxy-3-methylbutan-1-ol (CAS 1376105-62-2)
- Structure: Unprotected amino group at position 3, methoxy group at position 4, and methyl branch at position 3.
- Key Differences: No protecting groups; the amino and methoxy groups are free, limiting stability in reactive environments. Structural rigidity due to the methyl branch.
- Applications: Potential use in drug discovery but requires in-situ protection for further functionalization .
3-(Boc-aminomethyl)piperidine (CAS not provided)
- Structure: Boc-protected aminomethyl group on a piperidine ring.
- Key Differences: Cyclic amine backbone vs. linear butanol chain. Single protection, restricting orthogonal reactivity.
- Applications : Employed in catalysis and ligand design, leveraging the Boc group’s stability in basic conditions .
Comparative Data Table
Research Findings and Functional Insights
Reactivity and Stability
- Dual Protection Advantage: The Boc and Cbz groups in 3-(Boc-amino)-4-(Cbz-amino)-1-butanol enable sequential deprotection. For example, Boc can be cleaved with trifluoroacetic acid (TFA) without affecting the Cbz group, while Cbz is removed via hydrogenolysis .
Biological Activity
3-(Boc-amino)-4-(Cbz-amino)-1-butanol is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups suggests that this compound may be utilized in various synthetic pathways, particularly in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound 3-(Boc-amino)-4-(Cbz-amino)-1-butanol consists of a butanol backbone with two amino groups protected by Boc and Cbz groups. The synthesis typically involves:
- Protection of Amino Groups : The amino groups are protected using Boc and Cbz strategies to prevent unwanted reactions during subsequent synthetic steps.
- Coupling Reactions : Following protection, coupling reactions can be performed to incorporate this compound into larger peptide structures.
The choice of protecting groups is crucial as they influence the stability and reactivity of the amino functions during synthesis and biological evaluation .
Research indicates that compounds similar to 3-(Boc-amino)-4-(Cbz-amino)-1-butanol exhibit various biological activities, including:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes such as CTP synthetase, which is involved in nucleotide metabolism. For instance, certain derivatives demonstrated significant inhibitory potency against Trypanosoma brucei CTPS, suggesting a potential application in treating trypanosomiasis .
- Antimicrobial Activity : The biological evaluation of related compounds has revealed promising antibacterial properties against Gram-positive bacteria. For example, modifications in the structure can enhance activity against resistant strains like MRSA .
Case Studies
- Inhibition of CTP Synthetase : A study evaluated derivatives of Acivicin, a known inhibitor of CTPS. The results indicated that structural modifications could significantly enhance inhibitory activity, with some derivatives showing IC50 values as low as 0.043 μM . This suggests that 3-(Boc-amino)-4-(Cbz-amino)-1-butanol may also exhibit similar enzyme inhibition properties depending on its structural modifications.
- Antibacterial Evaluation : A review highlighted the antibacterial activities of imidazole derivatives, where modifications led to enhanced potency against various bacterial strains . This underscores the importance of structural diversity in developing effective antimicrobial agents.
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target Enzyme/Pathogen | IC50 (μM) | Activity Description |
|---|---|---|---|
| Acivicin | CTP Synthetase | 0.043 | Potent inhibitor against T. brucei |
| 3-(Boc-amino)-4-(Cbz-amino)-1-butanol | Potentially similar targets | TBD | Expected to show enzyme inhibition |
| Imidazole Derivative | Gram-positive bacteria | 11 - 180 | Effective against MRSA strains |
Chemical Reactions Analysis
Deprotection Reactions
The Boc and Cbz groups enable selective deprotection under distinct conditions, allowing sequential functionalization:
Boc Deprotection
-
Acidic Conditions : Boc removal occurs via acidolysis (e.g., trifluoroacetic acid (TFA) in dichloromethane), yielding the free amine without affecting the Cbz group .
-
Thermal Deprotection : Continuous flow systems at 150–240°C in methanol selectively cleave aryl N-Boc groups, while alkyl Boc groups require harsher conditions (230°C) .
Cbz Deprotection
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the Cbz group, producing benzyl alcohol and the free amine .
-
Acid Stability : Unlike Boc, the Cbz group remains intact under acidic conditions (e.g., TFA), enabling orthogonal deprotection .
Comparative Deprotection Data
| Protecting Group | Reagent/Conditions | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Boc | TFA/DCM, 25°C, 1 h | High | >95 | |
| Boc | MeOH, 230°C (flow), 10 min | Moderate | 70–90 | |
| Cbz | H₂ (1 atm), Pd-C, EtOH, 25°C, 2 h | High | >90 |
Acylation and Alkylation
The hydroxyl and amine groups participate in nucleophilic reactions:
-
Hydroxyl Acylation : The primary alcohol reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of triethylamine, forming esters .
-
Amine Alkylation : The deprotected amine undergoes alkylation with alkyl halides or reductive amination with ketones/aldehydes .
Example: Benzoylation of Deprotected Amine
-
Thermal Boc Deprotection : 3-(Boc-amino)-4-(Cbz-amino)-1-butanol → 4-(Cbz-amino)-1-butanol-3-amine (70% yield) .
-
Benzoylation : Reaction with benzoyl chloride in acetonitrile/acetone (7:3) yields 3-benzamido-4-(Cbz-amino)-1-butanol (98% yield) .
Oxidation Reactions
The hydroxyl group oxidizes to a ketone or aldehyde under controlled conditions:
-
Wacker Oxidation : Using PdCl₂/CuCl in aqueous HCl/THF, the alcohol oxidizes to a ketone (43–66% selectivity) .
-
Swern Oxidation : Oxalyl chloride/DMSO converts the alcohol to an aldehyde, though competing epimerization may occur .
Oxidation Selectivity Data
| Substrate | Catalyst System | Product Ratio (Aldehyde:Ketone) | Reference |
|---|---|---|---|
| Boc-protected amine | PdCl₂/CuCl, H₂O/THF | 35:65 | |
| Cbz-protected amine | PdCl₂/CuCl, H₂O/THF | 66:33 |
Mechanistic Insights
Q & A
Q. What are the optimal synthetic routes for preparing 3-(Boc-amino)-4-(Cbz-amino)-1-butanol, and how do reaction conditions influence yield?
Answer: The compound is synthesized via sequential protection of amino groups using Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups. A common approach involves:
Amino protection : Start with 3-amino-4-amino-1-butanol. First, protect the primary amine with Boc anhydride in a basic solvent (e.g., THF/DMF) at 0–25°C.
Secondary amine protection : Introduce the Cbz group using benzyl chloroformate (Cbz-Cl) under similar conditions.
- Critical factors :
- Order of protection : Boc is typically introduced first due to its stability under acidic conditions, while Cbz is acid-labile but stable under basic conditions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Higher temperatures (>40°C) may lead to undesired side reactions like epimerization .
Q. How can the purity and structural integrity of 3-(Boc-amino)-4-(Cbz-amino)-1-butanol be validated?
Answer: Use a combination of analytical techniques:
Q. What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to minimize hydrolysis of Boc/Cbz groups.
- Moisture control : Use desiccants (e.g., silica gel) to avoid moisture-induced decomposition.
- Light sensitivity : Protect from UV light, as Cbz groups may undergo photolytic cleavage .
Advanced Research Questions
Q. How do competing side reactions (e.g., overprotection or epimerization) impact synthesis, and how can they be mitigated?
Answer:
- Overprotection : Occurs when excess Boc/Cbz reagents react with unintended sites (e.g., hydroxyl groups). Mitigation:
- Epimerization : Risk increases at elevated temperatures or under strong acidic/basic conditions. Mitigation:
Q. What strategies enable selective deprotection of Boc or Cbz groups in complex multi-step syntheses?
Answer:
- Boc removal : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (20–50% v/v, 1–2 hours).
- Cbz removal : Employ catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid).
- Selectivity : Boc is stable under hydrogenolysis, allowing sequential deprotection. Example workflow:
Q. How can contradictory data on reaction yields or stability be resolved in literature reports?
Answer:
- Reproducibility checks : Verify reported conditions (solvent purity, inert atmosphere, reagent quality).
- Byproduct analysis : Use LC-MS to identify side products (e.g., di-Boc or oxidized species).
- Case study : A 2023 study noted discrepancies in Boc stability under acidic conditions; further investigation revealed trace moisture in TFA as a critical variable .
Q. What role does this compound play in synthesizing bioactive molecules (e.g., peptidomimetics or enzyme inhibitors)?
Answer:
Q. How can computational modeling (e.g., DFT or MD simulations) guide the optimization of protection/deprotection steps?
Answer:
- DFT calculations : Predict activation energies for Boc/Cbz cleavage under varying conditions.
- Solvent effects : Simulate interactions between TFA and the Boc group to optimize reaction kinetics.
- Example : A 2024 study used MD simulations to identify DCM as optimal for minimizing steric hindrance during deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
